molecular formula C14H20BrNO B5061305 1-[(3-Bromo-4-methoxyphenyl)methyl]-3-methylpiperidine

1-[(3-Bromo-4-methoxyphenyl)methyl]-3-methylpiperidine

Cat. No.: B5061305
M. Wt: 298.22 g/mol
InChI Key: SOPHUYPTIQHZET-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-3-methylpiperidine is an organic compound that features a piperidine ring substituted with a 3-bromo-4-methoxyphenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-3-methylpiperidine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl bromide. This intermediate is then reacted with 3-methylpiperidine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-methoxyphenyl)methyl]-3-methylpiperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the piperidine ring can undergo reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Hydrogenation using palladium on carbon can reduce the piperidine ring.

Major Products

    Substitution: Products include derivatives where the bromine is replaced by other functional groups.

    Oxidation: Products include compounds with carbonyl functionalities.

    Reduction: Products include fully saturated piperidine derivatives.

Scientific Research Applications

1-[(3-Bromo-4-methoxyphenyl)methyl]-3-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of piperidine derivatives on biological systems.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-3-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Bromo-4-methoxyphenyl)methyl]piperidine: Lacks the methyl group on the piperidine ring.

    1-[(3-Chloro-4-methoxyphenyl)methyl]-3-methylpiperidine: Has a chlorine atom instead of bromine.

    1-[(3-Bromo-4-hydroxyphenyl)methyl]-3-methylpiperidine: Has a hydroxy group instead of a methoxy group.

Uniqueness

1-[(3-Bromo-4-methoxyphenyl)methyl]-3-methylpiperidine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides opportunities for further functionalization and derivatization.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-11-4-3-7-16(9-11)10-12-5-6-14(17-2)13(15)8-12/h5-6,8,11H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPHUYPTIQHZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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